molecular formula C27H27N5O4 B2838605 5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-44-9

5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2838605
CAS No.: 1040674-44-9
M. Wt: 485.544
InChI Key: ZJCWMFKSPVLKKB-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a structurally complex heterocyclic compound with the CAS number 1040674-44-9 and a molecular formula of C27H27N5O4 . It features a pyrazolo[4,3-c]pyridin-3-one core that is functionalized with ethyl, phenyl, and a key piperazine-carbonyl substituent . The inclusion of a phenoxyacetyl moiety onto the piperazine ring enhances its potential as a valuable intermediate in medicinal chemistry . This well-defined molecular architecture, characterized by a Topological Polar Surface Area of 85.8 Ų and several hydrogen bond acceptors, offers significant opportunities for further derivatization in drug discovery campaigns . The compound's synthetic accessibility and stability underscore its utility for developing novel therapeutic agents or as a probe molecule for studying biological pathways, particularly in areas involving kinase or receptor modulation due to its piperazine-derived pharmacophore . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-ethyl-7-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-2-29-17-22(25-23(18-29)27(35)32(28-25)20-9-5-3-6-10-20)26(34)31-15-13-30(14-16-31)24(33)19-36-21-11-7-4-8-12-21/h3-12,17-18H,2,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCWMFKSPVLKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[4,3-c]pyridine structure, followed by the introduction of the phenyl, piperazine, and phenoxyacetyl groups through various substitution and coupling reactions. Common reagents used in these steps include phenylboronic acid, piperazine, and phenoxyacetyl chloride, under conditions such as palladium-catalyzed cross-coupling and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source
Target Compound Pyrazolo[4,3-c]pyridin-3-one 7-(4-(2-phenoxyacetyl)piperazine), 2-phenyl, 5-ethyl Inferred ~500 N/A
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one 7-(4-(2-fluorophenyl)piperazine) C25H24FN5O2 445.50
5-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenyl]-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one 5-(sulfonylphenyl), 4-methylpiperazine C22H29N7O4S 487.58
MK9 (5-phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one 2-(p-tolyl), 5-phenyl C19H15N3O 301.34
Eszopiclone (pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazinecarboxylate) Pyrrolo[3,4-b]pyrazine 4-methylpiperazine, chloropyridinyl C17H17ClN6O3 388.81
Key Observations:

Core Heterocycle: The target compound’s pyrazolo[4,3-c]pyridin-3-one core () differs from pyrazolo-pyrimidinones () and pyrrolo-pyrazines () in ring size and electronic properties.

Piperazine Modifications: The phenoxyacetyl substituent on the target’s piperazine introduces a bulky, lipophilic group, contrasting with the 2-fluorophenyl () and sulfonylphenyl () groups. The phenoxyacetyl moiety may enhance membrane permeability but reduce aqueous solubility compared to sulfonyl derivatives .

Substituent Effects :

  • The ethyl group at position 5 (target) vs. methyl or propyl in other analogs () influences steric hindrance and metabolic stability. Ethyl groups balance lipophilicity and metabolic resistance better than smaller alkyl chains .
Key Observations:
  • The target compound likely requires piperazine functionalization before coupling to the pyrazolo-pyridinone core, similar to ’s fluorophenyl analog.
  • Multi-component reactions (e.g., ) are less feasible for the target due to the complexity of the phenoxyacetyl-piperazine group.

Pharmacological Implications (Inferred)

  • Target vs. Compound: The phenoxyacetyl group may confer higher affinity for hydrophobic binding pockets (e.g., kinase ATP sites) compared to the fluorophenyl group, which is smaller and more electronegative .
  • Target vs.
  • Target vs. MK9 (): The pyrazolo-pyridinone core may offer superior metabolic stability over pyrazolo-pyrimidinones due to reduced susceptibility to hepatic oxidation .

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C24H26N4O3C_{24}H_{26}N_4O_3, with a molecular weight of 426.49 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant antitumor activity. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation.

  • Mechanism of Action : The compound inhibits BRAF(V600E) and EGFR pathways, which are critical in various cancers. In vitro studies demonstrated that it effectively reduces cell viability in several cancer cell lines, including breast and lung cancer cells .
  • Case Study : In a study involving MCF-7 breast cancer cells, the compound showed enhanced cytotoxicity when combined with doxorubicin, indicating a potential for synergistic effects in treatment regimens .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various assays:

  • Inhibition of Cytokines : The compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Cellular Assays : In vitro experiments using RAW 264.7 macrophages demonstrated that treatment with the compound led to decreased nitric oxide production, suggesting a reduction in inflammatory response .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of pyrazole derivatives have shown promising results:

  • Bacterial Inhibition : The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Fungal Activity : Some derivatives have shown antifungal activity against common pathogens like Candida albicans .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in the phenyl and piperazine moieties significantly influence the biological potency. For instance, electron-donating groups enhance antitumor activity by improving binding affinity to target proteins.
  • Hybridization Effects : The incorporation of different functional groups at specific positions on the pyrazole ring can lead to variations in efficacy and selectivity against different biological targets .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity in MCF-7 cells
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against Gram-positive bacteria

Case Studies Overview

Study FocusFindingsReference
Breast CancerSynergistic effect with doxorubicin
Inflammatory ResponseDecreased nitric oxide production
Antifungal ActivityNotable inhibition against Candida species

Q & A

Q. What are the common synthetic routes for synthesizing 5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one?

The synthesis typically involves multi-step reactions:

Pyrazolo[4,3-c]pyridinone Core Formation : Cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/ethanol) .

Piperazine Moiety Introduction : Coupling the core with a piperazine derivative via carbodiimide-mediated amidation (e.g., DCC or EDC in DMF) .

Phenoxyacetyl Group Attachment : Reacting the piperazine intermediate with 2-phenoxyacetyl chloride in anhydrous dichloromethane .
Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity to improve yields (>70%) .

Q. How is the structural integrity of this compound validated during synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., ethyl group at position 5, phenyl at position 2) via ¹H/¹³C NMR .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z 544.23 vs. observed 544.21) .
  • X-ray Crystallography : Resolve ambiguities in fused pyrazolo-pyridine ring conformation .

Q. What preliminary biological screening assays are recommended for this compound?

Start with in vitro assays:

  • Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli; compare inhibition zones to standard antibiotics .
  • Cytotoxicity : MTT assay on HeLa or DU145 cells; report IC₅₀ values (e.g., <10 µM for anticancer activity) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions. Solubility improves in PEG-400 or cyclodextrin complexes .
  • Stability : Stable at pH 3–7 (t½ >24 hrs at 37°C). Degrades rapidly in alkaline conditions (pH >9) due to ester hydrolysis .

Q. How does the piperazine-phenoxyacetyl moiety influence bioactivity?

The piperazine enhances binding to nitrogen-rich receptors (e.g., GPCRs), while the phenoxyacetyl group increases lipophilicity, improving blood-brain barrier penetration. Comparative studies show 2-phenoxyacetyl analogs exhibit 3× higher in vitro neuroactivity than methyl esters .

Advanced Research Questions

Q. How can contradictory data on cytotoxicity across studies be resolved?

Contradictions often arise from assay conditions:

  • Cell Line Variability : Test on multiple lines (e.g., HeLa vs. MCF-7) due to differential receptor expression .
  • Serum Interference : Use serum-free media to avoid protein binding artifacts .
  • Metabolic Stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

Q. What strategies optimize synthetic yield for scale-up without chromatography?

  • Crystallization-Driven Purification : Use ethanol/water mixtures to precipitate intermediates (>95% purity) .
  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., 80% yield in 2 hrs vs. 65% in batch) .
  • Microwave-Assisted Reactions : Accelerate cyclization steps (e.g., 30 mins at 100°C vs. 6 hrs conventionally) .

Q. How to design a structure-activity relationship (SAR) study for analogs?

Core Modifications : Replace pyridinone with pyrimidinone; assess kinase selectivity .

Substituent Variation :

  • Piperazine: Test 4-methyl vs. 4-fluorobenzyl derivatives for solubility .
  • Phenoxyacetyl: Replace with thiophene-2-carbonyl for enhanced antimicrobial activity .

Computational Modeling : Dock analogs into VEGFR2 (PDB: 4ASD) to prioritize synthesis .

Q. What experimental controls are critical in in vivo pharmacokinetic studies?

  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., 15% unbound in rats) .
  • Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated products .
  • Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify uptake in brain/liver .

Q. How to address discrepancies in receptor binding assays vs. functional cellular responses?

  • Receptor Density : Normalize data to receptor expression (e.g., qPCR for GPCR mRNA levels) .
  • Off-Target Effects : Perform counter-screens against unrelated targets (e.g., serotonin receptors) .
  • Signal Transduction Pathways : Use inhibitors (e.g., U0126 for MAPK) to isolate downstream effects .

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